molecular formula C10H9F2N3 B12439662 3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine

3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B12439662
M. Wt: 209.20 g/mol
InChI Key: LMRAHLAEXMGSIS-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate and acetylacetone under basic conditions. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Comparison with Similar Compounds

  • 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Comparison: Compared to its analogs, 3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine exhibits unique properties due to the presence of the methyl group at the 4-position. This structural difference can influence its reactivity, biological activity, and overall stability. The compound’s unique substitution pattern makes it a valuable candidate for further research and development .

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

5-(2,5-difluorophenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9F2N3/c1-5-9(14-15-10(5)13)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H3,13,14,15)

InChI Key

LMRAHLAEXMGSIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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